molecular formula C17H32N8 B040640 Methylglyoxal bis(cyclohexylamidinohydrazone) CAS No. 114319-00-5

Methylglyoxal bis(cyclohexylamidinohydrazone)

Número de catálogo B040640
Número CAS: 114319-00-5
Peso molecular: 348.5 g/mol
Clave InChI: SRKQUQMCVHDJDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methylglyoxal bis(cyclohexylamidinohydrazone) (MGBCP) is a synthetic compound that has shown potential as an anticancer agent. It belongs to the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). MGBCP has been extensively studied for its ability to inhibit tumor growth and proliferation, making it a promising candidate for cancer therapy.

Mecanismo De Acción

The exact mechanism of action of Methylglyoxal bis(cyclohexylamidinohydrazone) is not fully understood. However, it is believed to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, Methylglyoxal bis(cyclohexylamidinohydrazone) disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to have good bioavailability, which means that it can effectively reach its target cells in the body. Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have a synergistic effect when used in combination with other anticancer agents, which can enhance its therapeutic efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Methylglyoxal bis(cyclohexylamidinohydrazone) in lab experiments include its high potency and selectivity towards cancer cells, its minimal toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using Methylglyoxal bis(cyclohexylamidinohydrazone) include its relatively short half-life in the body, which may limit its therapeutic efficacy, and its potential to cause drug resistance in cancer cells.

Direcciones Futuras

There are several future directions for the development of Methylglyoxal bis(cyclohexylamidinohydrazone) as an anticancer agent. One direction is to optimize its synthesis method to produce higher yields and purity. Another direction is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential biomarkers that can predict its therapeutic response. Overall, Methylglyoxal bis(cyclohexylamidinohydrazone) shows great promise as a potential anticancer agent, and further research is needed to fully explore its therapeutic potential.

Métodos De Síntesis

The synthesis of Methylglyoxal bis(cyclohexylamidinohydrazone) involves the reaction of methylglyoxal with cyclohexylamine and hydrazine hydrate. The resulting compound is then purified using column chromatography to obtain pure Methylglyoxal bis(cyclohexylamidinohydrazone). The synthesis method has been optimized to produce high yields of Methylglyoxal bis(cyclohexylamidinohydrazone) with good purity.

Aplicaciones Científicas De Investigación

Methylglyoxal bis(cyclohexylamidinohydrazone) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Methylglyoxal bis(cyclohexylamidinohydrazone) has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

Propiedades

Número CAS

114319-00-5

Nombre del producto

Methylglyoxal bis(cyclohexylamidinohydrazone)

Fórmula molecular

C17H32N8

Peso molecular

348.5 g/mol

Nombre IUPAC

2-cyclohexyl-1-[(E)-[(1E)-1-[(N'-cyclohexylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine

InChI

InChI=1S/C17H32N8/c1-13(23-25-17(19)22-15-10-6-3-7-11-15)12-20-24-16(18)21-14-8-4-2-5-9-14/h12,14-15H,2-11H2,1H3,(H3,18,21,24)(H3,19,22,25)/b20-12+,23-13+

Clave InChI

SRKQUQMCVHDJDD-UHFFFAOYSA-N

SMILES isomérico

C/C(=N\NC(=NC1CCCCC1)N)/C=N/NC(=NC2CCCCC2)N

SMILES

CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N

SMILES canónico

CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N

Sinónimos

methylglyoxal bis(cyclohexylamidinohydrazone)
MGBC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.